3-Bromo-2-cyano-5-formylbenzenesulfonyl chloride
Overview
Description
3-Bromo-2-cyano-5-formylbenzenesulfonyl chloride is a versatile chemical compound with the molecular formula C8H3BrClNO3S. This compound is known for its unique properties, making it valuable in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-cyano-5-formylbenzenesulfonyl chloride typically involves multi-step organic reactions. One common method includes the bromination of 2-cyano-5-formylbenzenesulfonyl chloride using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-cyano-5-formylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate.
Major Products Formed
Substitution Products: Derivatives with substituted nucleophiles.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Coupling Products: Biaryl compounds.
Scientific Research Applications
3-Bromo-2-cyano-5-formylbenzenesulfonyl chloride is used in various scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: In the development of biochemical probes and inhibitors for studying enzyme functions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-cyano-5-formylbenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromine atom and formyl group are key functional sites that participate in various chemical transformations. The compound can interact with molecular targets such as enzymes, leading to inhibition or modification of their activity. The sulfonyl chloride group is particularly reactive, enabling selective covalent interactions with specific amino acids in proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-cyano-2-formylbenzenesulfonyl chloride
- 2-Cyano-5-formylbenzenesulfonyl chloride
- 3-Bromo-2-cyano-4-formylbenzenesulfonyl chloride
Uniqueness
3-Bromo-2-cyano-5-formylbenzenesulfonyl chloride is unique due to the presence of both bromine and cyano groups, which enhance its reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
3-bromo-2-cyano-5-formylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClNO3S/c9-7-1-5(4-12)2-8(6(7)3-11)15(10,13)14/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYITYGFYQUEUHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)C#N)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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